3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI) 3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)
Brand Name: Vulcanchem
CAS No.: 169396-06-9
VCID: VC0063322
InChI: InChI=1S/C10H16O4/c1-3-5-6-10(12-4-2)8-7(13-8)9(11)14-10/h7-8H,3-6H2,1-2H3/t7-,8+,10+/m1/s1
SMILES: CCCCC1(C2C(O2)C(=O)O1)OCC
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)

CAS No.: 169396-06-9

Main Products

VCID: VC0063322

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI) - 169396-06-9

CAS No. 169396-06-9
Product Name 3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name (1R,4S,5S)-4-butyl-4-ethoxy-3,6-dioxabicyclo[3.1.0]hexan-2-one
Standard InChI InChI=1S/C10H16O4/c1-3-5-6-10(12-4-2)8-7(13-8)9(11)14-10/h7-8H,3-6H2,1-2H3/t7-,8+,10+/m1/s1
Standard InChIKey WDSQENYPAVIBJT-WEDXCCLWSA-N
Isomeric SMILES CCCC[C@]1([C@@H]2[C@@H](O2)C(=O)O1)OCC
SMILES CCCCC1(C2C(O2)C(=O)O1)OCC
Canonical SMILES CCCCC1(C2C(O2)C(=O)O1)OCC
Synonyms 3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)
PubChem Compound 10420318
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator